

In Vitro Antibacterial Activity of Trimethoprim: A Technical Guide

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Compound of Interest

Compound Name: Methioprim

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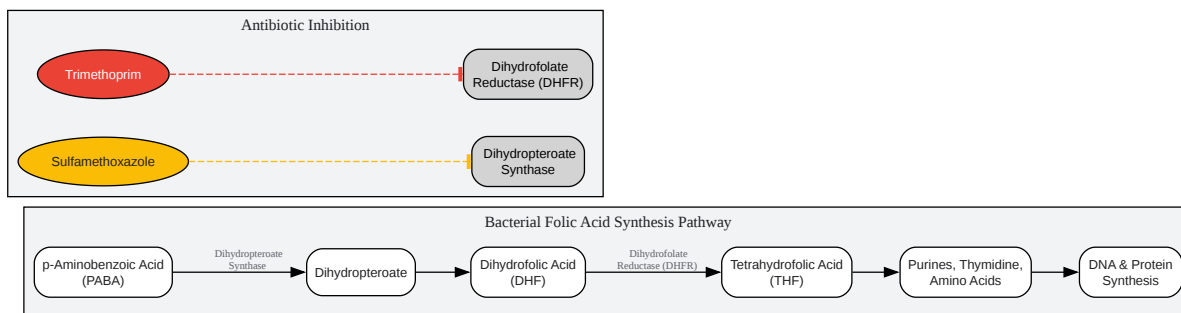
Abstract

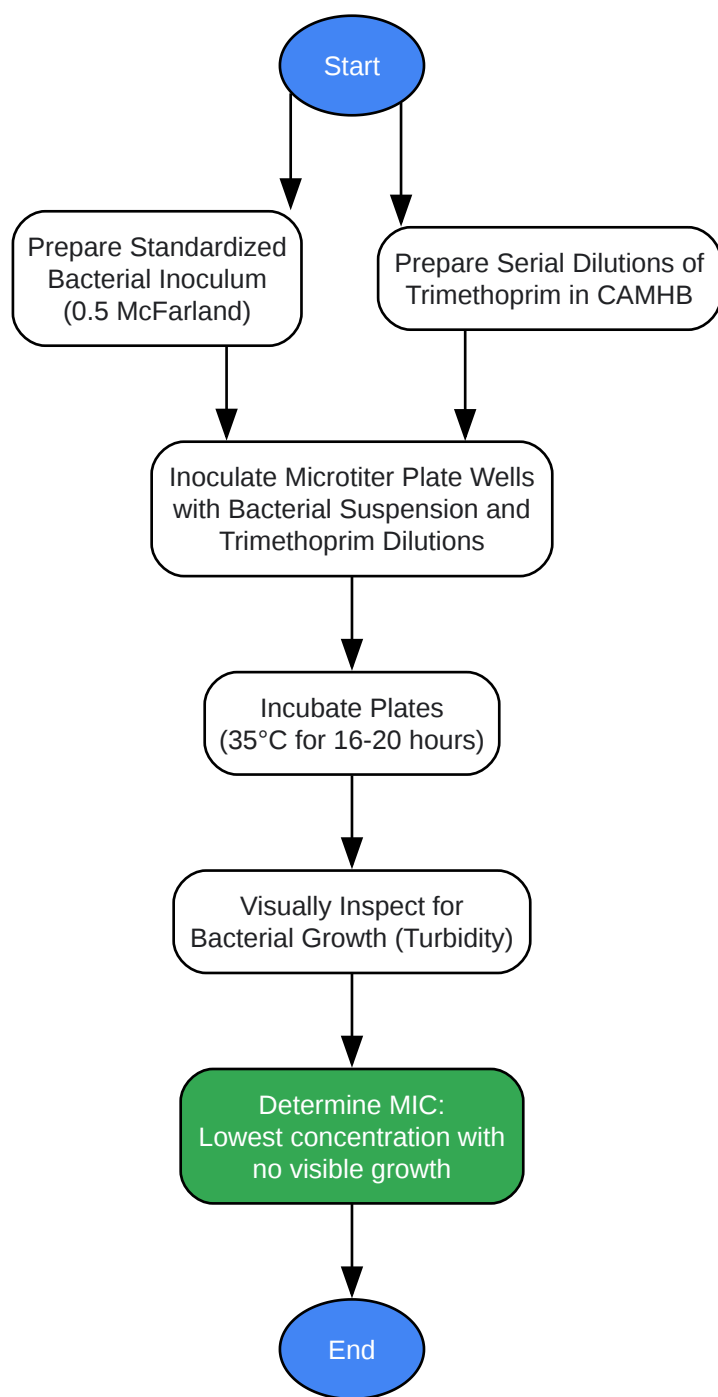
Trimethoprim is a synthetic bacteriostatic antibiotic that exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] It functions by specifically inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] This guide provides a comprehensive overview of the in vitro antibacterial activity of trimethoprim, including its mechanism of action, spectrum of activity with corresponding Minimum Inhibitory Concentration (MIC) data, and detailed experimental protocols for susceptibility testing.

Mechanism of Action

Trimethoprim's antibacterial effect stems from its high-affinity binding to bacterial dihydrofolate reductase, an enzyme essential for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][3] THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[3][4] By competitively inhibiting bacterial DHFR, trimethoprim effectively halts the production of these essential components, leading to the cessation of bacterial growth and replication.[5] Notably, trimethoprim exhibits a significantly higher affinity for the bacterial enzyme than for its mammalian counterpart, which accounts for its selective toxicity.[1][2]

While trimethoprim can be used as a monotherapy, it is frequently combined with sulfamethoxazole, which inhibits an earlier step in the folate pathway (dihydropteroate synthase).[3] This sequential blockade results in a synergistic and often bactericidal effect.[2]





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